An In-depth Technical Guide on (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
An In-depth Technical Guide on (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, a chiral compound of significant interest in medicinal chemistry, serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its stereospecific structure is paramount to the biological activity of the final products. This technical guide provides a comprehensive overview of its structure, properties, and applications, with a focus on data relevant to researchers and professionals in drug development. Detailed experimental protocols, though not extensively available in public literature for the direct synthesis and purification of this specific enantiomer, are outlined based on general principles and related methodologies.
Chemical Structure and Identification
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is an organic compound featuring a nitrophenyl group and a propanediol backbone with an amino group. The "(1S,2S)" designation specifies the stereochemistry at the two chiral centers, which is crucial for its primary application.
Chemical Structure Diagram:
Caption: 2D representation of the molecular structure.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol |
| CAS Number | 2964-48-9[1] |
| Molecular Formula | C₉H₁₂N₂O₄[1] |
| Molecular Weight | 212.20 g/mol |
| Synonyms | L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, Dextramine[1] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Yellow to beige crystalline powder | [1] |
| Melting Point | 163-166 °C | |
| Boiling Point | 451.9 °C at 760 mmHg (estimated) | [1] |
| Density | 1.4 ± 0.1 g/cm³ (estimated) | [1] |
| Solubility | Highly soluble in water. | [2] |
| Specific Optical Rotation | [α]²³/D +31° (c=1 in 6 M HCl) | |
| pKa | 10.98 ± 0.45 (predicted) |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of the compound.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Spectra available on PubChem. Expected signals for aromatic protons, methine protons, methylene protons, and exchangeable amine and hydroxyl protons. |
| ¹³C NMR | Spectra available on PubChem. Expected signals for aromatic carbons, and the three aliphatic carbons of the propanediol backbone. |
| Infrared (IR) | Spectra available on PubChem. Characteristic absorptions for O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretching and bending vibrations. |
| Mass Spectrometry | Data available on NIST WebBook. The molecular ion peak and fragmentation pattern can confirm the molecular weight and structure. |
Applications in Drug Development
The primary and most well-documented application of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is as a key chiral intermediate in the total synthesis of the broad-spectrum antibiotic, Chloramphenicol. The specific stereochemistry of this precursor is essential for the antibiotic's therapeutic activity.
Synthetic Pathway Overview:
Caption: Simplified workflow of Chloramphenicol synthesis.
Experimental Protocols
General Synthesis of Racemic threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
A common route starts from p-nitroacetophenone. The process involves bromination, amination, and reduction steps.
Reaction Workflow:
Caption: General steps for synthesizing the racemic mixture.
Chiral Resolution (Conceptual Protocol)
The separation of the racemic mixture into its constituent enantiomers is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Conceptual Steps for Chiral Resolution:
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Salt Formation: Dissolve the racemic threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in a suitable solvent (e.g., a methanol/water mixture). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid.
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Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.
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Isolation: Collect the crystals by filtration.
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Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.
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Extraction and Purification: Extract the desired enantiomer with an organic solvent and purify further by recrystallization.
Logical Flow of Chiral Resolution:
Caption: Conceptual workflow for separating the enantiomers.
Purification by Recrystallization
For further purification, the isolated enantiomer can be recrystallized.
General Recrystallization Protocol:
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Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures (e.g., ethanol-water mixtures).
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If there are insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Biological Activity and Signaling Pathways
Currently, there is a lack of detailed public information regarding the direct biological activities of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol itself, or its involvement in specific signaling pathways. Its primary role in the scientific literature is that of a synthetic precursor. Any biological effects are generally attributed to the final pharmaceutical products derived from it, such as Chloramphenicol. Further research would be required to elucidate any intrinsic biological properties of this intermediate.
Conclusion
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a compound of high importance in the pharmaceutical industry, primarily due to its role as a stereospecific building block. While its physicochemical and spectroscopic properties are well-characterized, detailed experimental protocols for its stereoselective synthesis and purification are not widely published. The information provided in this guide serves as a foundational resource for researchers and professionals, summarizing the key technical data and outlining the conceptual methodologies for its preparation and handling. Further investigation into its potential intrinsic biological activities could open new avenues for research and development.
